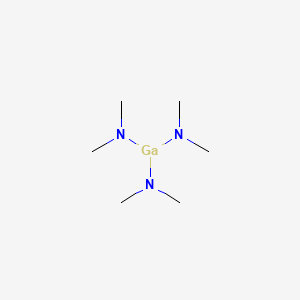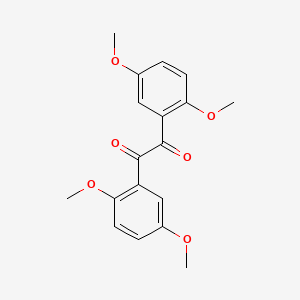
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione: is an organic compound with the molecular formula C18H18O6. It belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties. This compound is characterized by the presence of two methoxy groups on each phenyl ring, which can influence its reactivity and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of 2,5-dimethoxybenzaldehyde using an oxidizing agent such as copper(II) acetate in the presence of a base . The reaction conditions often include:
Reagents: 2,5-dimethoxybenzaldehyde, copper(II) acetate, base (e.g., pyridine)
Solvent: Acetic acid
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state products.
Reduction: Reduction of the dione can yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s α-dicarbonyl structure allows it to form covalent bonds with nucleophilic sites on proteins, leading to cross-linking and inhibition of enzyme activity. This mechanism is particularly relevant in its role as an inhibitor of carboxylesterases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with different substitution pattern on the phenyl rings.
1,2-Bis(2,3-dimethylphenyl)ethane-1,2-dione: Contains methyl groups instead of methoxy groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Methoxy groups are positioned differently on the phenyl rings.
Uniqueness
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can enhance its selectivity and potency as an inhibitor of specific enzymes .
Propriétés
Numéro CAS |
10365-13-6 |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
1,2-bis(2,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-11-5-7-15(23-3)13(9-11)17(19)18(20)14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3 |
Clé InChI |
PJBGTPFHHHKNCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)C(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


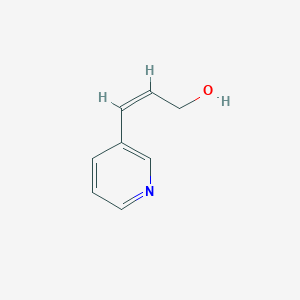
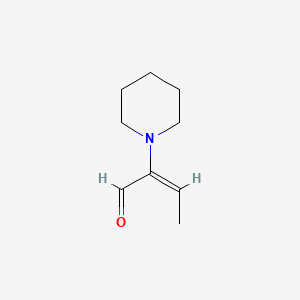

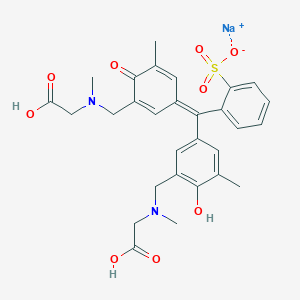
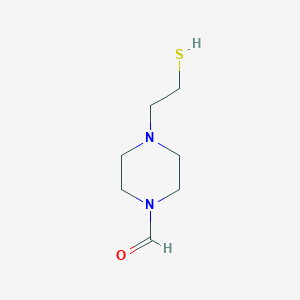
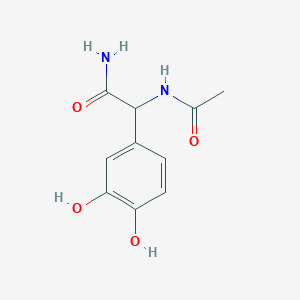
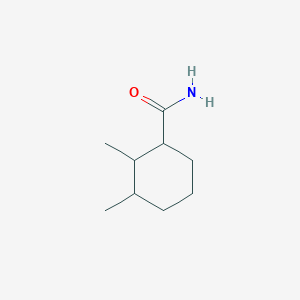
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
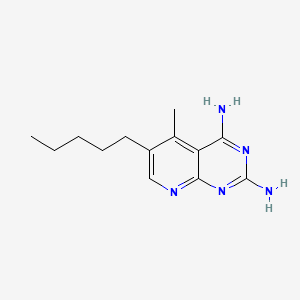
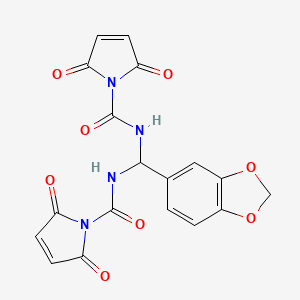
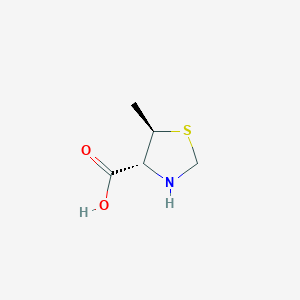
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
